methyl1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC18115607
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O2 |
|---|---|
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | methyl 1-prop-2-ynylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H8N2O2/c1-3-4-10-6-7(5-9-10)8(11)12-2/h1,5-6H,4H2,2H3 |
| Standard InChI Key | PMHJYOSVWCPQQJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN(N=C1)CC#C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The propargyl group (–CH₂C≡CH) at N1 introduces sp-hybridized carbon atoms, while the methyl ester (–COOCH₃) at C4 contributes polar functionality. The IUPAC name, methyl 1-prop-2-ynylpyrazole-4-carboxylate, reflects these substituents .
Key structural parameters include:
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Bond lengths: The C=O bond in the ester group measures approximately 1.21 Å, typical for carbonyl groups, while the C≡C bond in the propargyl moiety is ~1.20 Å .
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Dihedral angles: The propargyl group forms a dihedral angle of ~49° with the pyrazole plane, allowing rotational flexibility .
Table 1: Comparative Structural Data for Pyrazole Derivatives
Synthesis and Optimization
Challenges and Solutions
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Regioselectivity: Competing alkylation at C3/C5 positions is mitigated by steric hindrance from the ester group, favoring N1 substitution.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
Reactivity and Functionalization
Click Chemistry Applications
The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reactivity is exploited to create hybrid molecules for drug discovery .
Ester Hydrolysis and Derivatives
The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), serving as a precursor for amides and hydrazides. For example:
Applications in Medicinal Chemistry
Biological Activity
Pyrazole derivatives exhibit diverse pharmacological properties, including:
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Anticancer activity: Analogues with electron-withdrawing groups (e.g., CF₃) show inhibition of cyclooxygenase-2 (COX-2) .
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Antimicrobial effects: The propargyl group enhances lipid solubility, improving membrane penetration .
Table 2: Bioactivity of Selected Pyrazole Derivatives
| Compound | Target Activity | IC₅₀ (μM) | Source |
|---|---|---|---|
| Celecoxib (COX-2 inhibitor) | Anti-inflammatory | 0.04 | |
| Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate | Antibacterial | 12.5 |
Drug Design Considerations
The compound’s modular structure allows “plug-and-play” modifications:
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Propargyl group: Enhances pharmacokinetic properties via metabolic stability.
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Ester group: Serves as a prodrug moiety, hydrolyzed in vivo to active acids .
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity
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Propargyl vs. Methyl (N1): The propargyl group increases π-orbital overlap, accelerating cycloaddition reactions compared to methyl .
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COOCH₃ (C4) vs. CF₃ (C5): Electron-withdrawing CF₃ groups (as in ) lower LUMO energy, favoring nucleophilic attacks .
Crystallographic Insights
X-ray diffraction of related compounds reveals:
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